molecular formula C26H23Cl2NO4 B14896348 (R)-Fmoc-2-Amino-5-(2,4-dichlorophenyl)pentanoic acid

(R)-Fmoc-2-Amino-5-(2,4-dichlorophenyl)pentanoic acid

Cat. No.: B14896348
M. Wt: 484.4 g/mol
InChI Key: WYWKNYDJQTWGPM-XMMPIXPASA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,4-dichlorophenyl)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a dichlorophenyl group, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,4-dichlorophenyl)pentanoic acid typically involves multiple steps:

    Fmoc Protection:

    Formation of the Pentanoic Acid Backbone: This step may involve the use of various reagents and catalysts to construct the pentanoic acid chain.

    Introduction of the Dichlorophenyl Group: This can be achieved through a substitution reaction where the dichlorophenyl group is introduced to the pentanoic acid backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pentanoic acid moieties.

    Reduction: Reduction reactions could be used to modify the functional groups within the compound.

    Substitution: The dichlorophenyl group can participate in various substitution reactions, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Peptides: The Fmoc group is commonly used in solid-phase peptide synthesis.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for various applications, such as drug delivery or imaging.

Medicine

    Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.

Industry

    Material Science: The compound’s unique properties may be exploited in the development of new materials.

Mechanism of Action

The mechanism by which ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,4-dichlorophenyl)pentanoic acid exerts its effects would depend on its specific application. For example, in peptide synthesis, the Fmoc group protects the amine functionality, allowing for selective reactions at other sites.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid: Similar structure but lacks the dichlorophenyl group.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,4-dimethylphenyl)pentanoic acid: Similar structure with methyl groups instead of chlorine atoms.

Uniqueness

The presence of the dichlorophenyl group in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,4-dichlorophenyl)pentanoic acid may impart unique chemical properties, such as increased hydrophobicity or altered reactivity, compared to similar compounds.

Properties

Molecular Formula

C26H23Cl2NO4

Molecular Weight

484.4 g/mol

IUPAC Name

(2R)-5-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C26H23Cl2NO4/c27-17-13-12-16(23(28)14-17)6-5-11-24(25(30)31)29-26(32)33-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-14,22,24H,5-6,11,15H2,(H,29,32)(H,30,31)/t24-/m1/s1

InChI Key

WYWKNYDJQTWGPM-XMMPIXPASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCC4=C(C=C(C=C4)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=C(C=C(C=C4)Cl)Cl)C(=O)O

Origin of Product

United States

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